{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride
Description
Properties
IUPAC Name |
[1-(ethoxymethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-9-6-7(5-8)3-4-7;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNCTFVHFJINEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Crude Amine Intermediate
- Reagents: Cyclopropanecarbonitrile, lithium methide (LiCH3), cerous chloride (CeCl3)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Conditions:
- Cerous chloride is dissolved in anhydrous THF.
- Lithium methide is added dropwise at low temperatures (-70 to -80 °C).
- After 0.5 to 4 hours of reaction, a THF solution of cyclopropanecarbonitrile is added dropwise.
- The mixture is warmed naturally to 20–30 °C and stirred for 0.5 to 24 hours.
- The reaction is quenched with ammonium hydroxide.
- The mixture is filtered, and the filter cake is washed with methylene chloride.
- Concentration yields the crude (1-cyclopropyl-1-methyl)ethylamine product.
Step 2: Formation of Hydrochloride Salt
- The crude amine is dissolved in ethyl acetate.
- Hydrogen chloride gas is passed through until no further solid forms.
- The solid is filtered, washed with ethyl acetate, and dried to obtain the hydrochloride salt.
Reaction Parameters Summary
| Parameter | Range/Value |
|---|---|
| Temperature (Step 1) | -70 to -80 °C (addition), 20–30 °C (reaction) |
| Reaction time (Step 1) | 0.5–4 h (each addition), 0.5–24 h (warming) |
| Molar ratio CeCl3 : cyclopropanecarbonitrile | 2:1 to 4:1 |
| Molar ratio LiCH3 : cyclopropanecarbonitrile | 3:1 to 5:1 |
| Solvent (Step 1) | Anhydrous tetrahydrofuran |
| Solvent (Step 2) | Ethyl acetate |
Advantages
- Avoids hazardous reagents like sodium azide and tetraethyl titanate used in prior art.
- Single-step reaction for amine formation improves yield and reduces purification difficulty.
- Mild conditions facilitate scale-up and industrial application.
Preparation Method 2: Grignard Reaction and Subsequent Transformations
This alternative synthetic route involves:
Step 1: Grignard Addition
- Starting Material: 1-cyclopropyl-1-methyl ethyl alcohol (compound 1)
- Reagent: Methyl-magnesium bromide (Grignard reagent)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Conditions:
- Compound 1 is dissolved in anhydrous THF.
- Methyl-magnesium bromide is added dropwise at -50 to -80 °C.
- After 0.5–2 hours, the mixture is warmed to 20–30 °C and stirred for 1–3 hours.
- This yields compound 2, an intermediate alcohol derivative.
Step 2: Sulfonylation
- Compound 2 reacts with chlorosulfonyl isocyanate to form (N-chlorosulfonyl-1-cyclopropyl-1-methyl)ethylamine (compound 3).
Step 3: Hydrolysis and Salt Formation
- Compound 3 is treated with sodium hydroxide to yield (1-cyclopropyl-1-methyl)ethylamine (compound 4).
- The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Advantages
- Uses relatively simple and cost-effective reagents.
- Provides high purity and yield.
- Stable reaction process suitable for large-scale production.
Comparative Summary of Preparation Methods
| Feature | Method 1 (Nucleophilic Addition) | Method 2 (Grignard and Sulfonylation) |
|---|---|---|
| Key Starting Material | Cyclopropanecarbonitrile | 1-cyclopropyl-1-methyl ethyl alcohol |
| Key Reagents | Lithium methide, cerous chloride, HCl gas | Methyl-magnesium bromide, chlorosulfonyl isocyanate, NaOH, HCl |
| Reaction Conditions | Low temperature (-70 to -80 °C), mild warming | Low temperature (-50 to -80 °C), moderate warming |
| Yield | Improved over prior art, easier purification | High yield, high purity |
| Safety Considerations | Avoids explosive and toxic reagents | Uses standard organometallic and sulfonylation reagents |
| Scalability | Suitable for scale-up | Successfully demonstrated for large-scale |
Research Findings and Notes
The nucleophilic addition method (Method 1) avoids the use of sodium azide and tetraethyl titanate, which are hazardous and complicate scale-up. This method achieves higher yields and easier purification, making it industrially attractive.
The Grignard-based method (Method 2) offers a cost-effective alternative with stable reaction conditions and high purity products. It involves more steps but uses readily available reagents and is amenable to large-scale synthesis.
Both methods emphasize the importance of anhydrous conditions and controlled temperature to ensure product quality and yield.
The hydrochloride salt formation by passing HCl gas into the amine solution is a common and efficient method to isolate the final product as a stable solid.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution Reactions
Mechanism
Nucleophilic substitution reactions are crucial for the reactivity of amines. The nitrogen atom in the amine can act as a nucleophile, attacking electrophiles and forming new bonds. For instance, when reacting with alkyl halides, the amine can substitute the halide, leading to the formation of more complex amines.
Example Reaction
A typical reaction can be represented as follows:
Where R-X represents an alkyl halide.
2.2. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols into nucleophiles through their transformation into better leaving groups. This reaction can be applied to {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride to generate more complex structures.
General Reaction Scheme
Where R-OH is an alcohol and R-Nu is the newly formed nucleophile.
2.3. Ring Opening Reactions
Cyclopropyl derivatives are known for their ability to undergo ring-opening reactions, which can be exploited in synthetic pathways to generate larger cyclic or acyclic compounds.
Mechanism and Rate Constants
The ring opening of cyclopropylmethyl radicals has been studied extensively, demonstrating rapid kinetics that can be harnessed in organic synthesis. The rate constant for ring-opening can reach up to at 37°C, making it a favorable pathway in synthetic applications .
3.1. Hazard Identification
-
Skin Irritation : Causes skin irritation (H315).
-
Eye Irritation : Causes serious eye irritation (H319).
-
Respiratory Irritation : May cause respiratory irritation (H335).
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable reagent in organic chemistry.
- Reactivity : It can participate in oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives. For example:
- Oxidation : Using potassium permanganate can yield carboxylic acids or ketones.
- Reduction : Lithium aluminum hydride can reduce it to its amine form.
- Substitution : The ethoxymethyl group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Biology
- Biological Activity : Research indicates that {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride may interact with biological molecules, potentially influencing cellular processes. It is studied for its effects on enzyme activity and receptor interactions.
- Case Study - Tumor Cell Lines : In vitro studies have shown that this compound inhibits the growth of specific cancer cell lines, suggesting its potential as an anti-cancer agent targeting MET signaling pathways.
Medicine
- Therapeutic Potential : The compound is under investigation for its possible therapeutic effects. Its unique structure may allow it to act on specific molecular targets, leading to various biological effects.
- Animal Studies : In vivo studies using animal models have reported that the compound may reduce tumor size and prolong survival in xenograft studies, indicating promising efficacy for clinical applications.
Industry
- Specialty Chemicals Production : The compound is used in the manufacture of specialty chemicals, serving as an intermediate in various industrial processes.
Synthesis Methodology
The synthesis typically involves:
- Reaction of cyclopropylmethylamine with ethyl chloroformate.
- Addition of hydrochloric acid to form the hydrochloride salt.
- Use of solvents such as dichloromethane or ethanol under controlled temperature conditions to optimize yield and purity.
Case Studies
Several notable case studies highlight the applications of this compound:
- In Vitro Cancer Studies : Research has shown that this compound inhibits growth in certain cancer cell lines, prompting further exploration into its use as a therapeutic agent.
- Xenograft Models : Animal studies indicated that treatment with this compound resulted in reduced tumor sizes and improved survival rates, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, highlighting differences in substituents, synthesis, and applications:
Structural and Functional Differences
- Ring Size : Cyclobutane analogs (e.g., {[1-(Methoxymethyl)cyclobutyl]methyl}amine HCl) exhibit different strain and reactivity due to larger ring size, affecting synthetic utility .
- Functional Groups : The methylsulfonyl group in ([1-(Methylsulfonyl)cyclopropyl]methyl)amine HCl introduces strong electron-withdrawing effects, contrasting with the electron-donating ethoxymethyl group .
Pharmacological and Industrial Relevance
- Receptor Targeting : Aryl-substituted analogs () demonstrate 5-HT2C receptor selectivity, whereas the target compound’s ethoxymethyl group may influence off-target interactions.
- Safety Profile : Methylsulfonyl derivatives () pose higher hazards (H315/H319) compared to ethoxymethyl analogs, impacting handling requirements .
Biological Activity
Chemical Identity and Structure
{[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride, with the molecular formula CHNO·HCl, is a compound characterized by its unique cyclopropyl structure and ethoxymethyl group. This combination provides the compound with distinctive chemical properties that are of interest in various fields, particularly in medicinal chemistry and biological research.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with ethyl chloroformate, followed by hydrochloric acid to form the hydrochloride salt. The reaction conditions require careful control of temperature and solvent choice, often utilizing dichloromethane or ethanol to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may function as an inhibitor or activator of certain enzymes or receptors, which leads to various physiological effects. The precise mechanisms are still under investigation, but early studies suggest potential roles in modulating signaling pathways relevant to disease processes.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Antitumor Activity : Preliminary studies have shown that the compound may inhibit tumor cell proliferation, particularly in models expressing amplified MET genes. This suggests potential applications in cancer therapy .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Tumor Cell Lines : In vitro studies demonstrated that this compound inhibited the growth of specific cancer cell lines, leading to investigations into its potential as a therapeutic agent for cancers associated with MET signaling pathways.
- Animal Models : Research involving animal models has suggested that the compound may reduce tumor size and prolong survival in xenograft studies, indicating its potential efficacy in clinical applications .
Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Cyclopropylmethylamine | Cyclopropyl amine | Basic amine properties; less complex than target |
| Ethoxymethylamine | Ethoxymethyl group | Lacks cyclopropyl structure; different reactivity |
| Cyclopropylamine | Simple cyclopropyl amine | Basic properties; no ethoxy group |
The unique combination of a cyclopropyl ring and an ethoxymethyl group in this compound provides it with specific biological activities that are not present in its analogs.
Q & A
Q. What are the standard synthetic protocols for {[1-(Ethoxymethyl)cyclopropyl]methyl}amine hydrochloride?
The synthesis typically involves:
- Cyclopropanation : Formation of the cyclopropyl ring via reactions like alkene cyclopropanation using diazo compounds or carbene precursors .
- Amination : Introduction of the amine group using ammonia or alkylamine sources under controlled temperature and pressure .
- Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt . Industrial methods employ continuous flow reactors to optimize yield (≥85%) and purity (≥95%) .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
Q. What are the known biological targets and pharmacological activities?
Preliminary studies suggest interactions with:
- Serotonin Receptors : Potential 5-HT receptor modulation, inferred from structurally similar cyclopropylmethylamines .
- Neuroprotective Pathways : Mitigation of oxidative stress in neuronal cells .
- Anti-inflammatory Targets : Inhibition of pro-inflammatory cytokines in vitro .
Q. How should this compound be stored to maintain stability?
- Temperature : Store at 2–8°C in airtight containers .
- Light Sensitivity : Protect from prolonged exposure to UV light .
- Moisture Control : Use desiccants to prevent hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Use : Rhodium or copper catalysts improve cyclopropanation yields by 15–20% .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions during amination .
Q. What strategies address stereochemical challenges in synthesizing cyclopropyl-containing amines?
- Chiral Auxiliaries : Use of enantiopure starting materials to control trans/cis cyclopropane ratios .
- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in cyclopropanation achieve >90% enantiomeric excess .
- Crystallization : Diastereomeric salt resolution using tartaric acid derivatives .
Q. How to resolve contradictions in reported biological activity data?
- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., serotonin reuptake vs. receptor binding) .
- Structural Analog Comparison : Benchmark against compounds like 1-[1-(trifluoromethyl)cyclopropyl]ethanamine hydrochloride to isolate substituent effects .
Q. What is the structure-activity relationship (SAR) of this compound compared to analogs?
Q. How does the compound's stability vary under different experimental conditions?
- pH Stability : Degrades rapidly at pH >8 due to amine deprotonation .
- Thermal Stability : Stable ≤80°C; decomposition observed at 100°C .
- Oxidative Stress : Susceptible to peroxide-mediated degradation, requiring antioxidant additives (e.g., BHT) .
Q. What methods are used to study its metabolic pathways and degradation products?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
